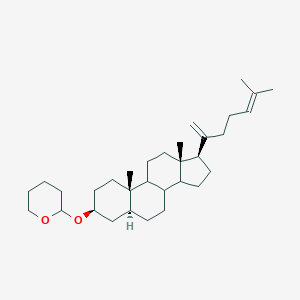![molecular formula C21H21N5O2S B237445 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound is commonly referred to as ETPTA and has been found to have a wide range of pharmacological properties. In
Mecanismo De Acción
The mechanism of action of ETPTA is not fully understood. However, it has been suggested that ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites. This results in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
ETPTA has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETPTA is its wide range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of ETPTA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on ETPTA. One direction is to investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be conducted to improve the solubility of ETPTA in water, which would make it easier to administer in vivo.
Conclusion:
In conclusion, ETPTA is a synthetic compound that has been found to have a wide range of pharmacological properties. It has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites, resulting in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain. While ETPTA has several advantages, such as its wide range of pharmacological properties, it also has limitations, such as its low solubility in water. There are several future directions for research on ETPTA, including investigating its potential applications in the treatment of various diseases and improving its solubility in water.
Métodos De Síntesis
ETPTA can be synthesized by the reaction of 3-ethyl-6-(4-methylphenoxy)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 2-bromo-5-methylphenylacetic acid in the presence of a base. This reaction results in the formation of ETPTA as a white solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
ETPTA has been found to have a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.
Propiedades
Fórmula molecular |
C21H21N5O2S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-4-18-23-24-21-26(18)25-20(29-21)15-8-7-14(3)17(11-15)22-19(27)12-28-16-9-5-13(2)6-10-16/h5-11H,4,12H2,1-3H3,(H,22,27) |
Clave InChI |
ORCCAFLYFBQJRP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)

![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)


![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)